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Introduction: Understanding 4-Methoxybutanal

4-Methoxybutanal, also known as 4-methoxybutyraldehyde, is a bifunctional organic molecule
featuring a terminal aldehyde group and a methoxy ether moiety.[1][2] Its chemical structure,
CsH1002, lends it a distinct reactivity profile, making it a valuable intermediate in various
synthetic applications. The aldehyde group serves as a reactive handle for a multitude of
classic organic transformations, such as oxidations, reductions, and carbon-carbon bond-
forming reactions, while the methoxy group offers polarity and can influence the molecule's
solubility and electronic properties.[2] This guide provides a comprehensive overview of its
properties, synthesis, analysis, reactivity, and safe handling protocols, grounded in established
chemical principles.

Section 1: Physicochemical and Spectroscopic
Properties

A clear understanding of a compound's physical and analytical characteristics is fundamental to
its application in a research setting. The properties of 4-Methoxybutanal are summarized
below.

Physical Properties
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The following table outlines the key physicochemical properties of 4-Methoxybutanal. This

data is essential for planning reactions, purification procedures, and for safe storage.

Property Value Source(s)
CAS Number 21071-24-9 [3]
Molecular Formula CsH1002 [3]
Molecular Weight 102.13 g/mol [3]
IUPAC Name 4-methoxybutanal [3]
Synonyms 4-Methoxybutyraldehyde, o1, 4]
Butanal, 4-methoxy-
Appearance Colorless to pale yellow liquid [2]
Boiling Point 68-70 °C at 60 Torr
SMILES C(Cc=0)cocC [2]
InChiKey ZRMAOFSYSYAOHQ- 3]

UHFFFAOYSA-N

Predicted Spectroscopic Data

While experimental spectra are the gold standard, predicted data based on the molecule's

structure provide a robust baseline for characterization. Online prediction tools and established

chemical shift principles form the basis for the following tables.[5][6][7][8]

Predicted *H NMR Spectrum (500 MHz, CDCls)
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Chemical Shift (3)

Multiplicity Integration Assignment
PpmM
~9.78 Triplet (t) 1H -CHO
~3.45 Triplet (t) 2H -CH2-0O-
~3.35 Singlet (s) 3H -OCHs
~2.50 Doublet of Triplets (dt) 2H -CH2-CHO

| ~1.95 | Quintet (quin) | 2H | -CH2-CH2-CHa2- |

Predicted 3C NMR Spectrum (125 MHz, CDCls)

Chemical Shift (8) ppm Assignment
~202.5 CHO

~72.0 -CH2-O-
~58.5 -OCHs

~41.0 -CH2-CHO

| ~22.0 | -CH2-CH2-CH2- |

Predicted Principal IR Absorptions

Wavenumber

(cm-1) Intensity Vibration Functional Group
2930-2850 Strong C-H Stretch Alkane (CHz, CHs)
2830, 2730 Medium (doublet) C-H Stretch Aldehyde
1725 Strong C=0 Stretch Aldehyde

| 1120 | Strong | C-O Stretch | Ether |
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Section 2: Synthesis and Manufacturing

4-Methoxybutanal is not commonly prepared in introductory teaching labs but is accessible
through the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol
(CAS: 111-32-0).[9][10] The critical challenge in this synthesis is preventing over-oxidation of
the aldehyde to the carboxylic acid. Two prevalent methods in modern organic synthesis are
well-suited for this transformation: the Swern oxidation and the Pyridinium Chlorochromate
(PCC) oxidation.

Starting Material

4-Methoxy-1-butanol
(CAS: 111-32-0)

Mild, metal-free Operationally simple

Oxidation Methods

PCC Oxidation
PCC, Celite
DCM, RT

Swern Oxidation
(COCl)2, DMSO, EtsN
-78 °C

Product
Y A 4
(4-Methoxybutanal

(CAS: 21071-24-9)

Click to download full resolution via product page

Caption: Key synthetic routes to 4-Methoxybutanal from 4-methoxy-1-butanol.

Method A: Swern Oxidation
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The Swern oxidation is a benchmark for the mild, high-yield conversion of primary alcohols to
aldehydes.[11][12][13]

Mechanism & Rationale: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which
is activated at cryogenic temperatures (-78 °C) by an electrophile, typically oxalyl chloride.
[14] The resulting electrophilic sulfur species reacts with the alcohol. Subsequent addition of
a hindered base, like triethylamine (EtsN), induces an intramolecular E2 elimination to yield
the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Advantages: The exceptionally mild conditions (-78 °C) make it compatible with a wide range
of sensitive functional groups. It avoids the use of toxic heavy metals like chromium.

Trustworthiness: The reaction's progression is self-validating. The formation of gaseous
byproducts (CO, COz2) upon activation and the precipitation of triethylammonium salt upon
elimination provide visual cues. Completion is readily monitored by Thin Layer
Chromatography (TLC).

Method B: Pyridinium Chlorochromate (PCC) Oxidation

For operational simplicity, the PCC oxidation is a reliable alternative.[1][15][16]

Mechanism & Rationale: PCC is a milder version of chromic acid-based oxidants.[15] The
alcohol attacks the chromium center, and after a series of proton transfers, a chromate ester
is formed. A base (often pyridine from the reagent itself) removes the proton on the carbon
bearing the oxygen, leading to the elimination of a reduced chromium species and formation
of the aldehyde. The reaction is typically run in dichloromethane (DCM).

Advantages: The reaction is performed at room temperature and does not require the
specialized equipment needed for cryogenic conditions.

Trustworthiness: PCC is an orange solid. As the reaction proceeds, it is converted to a
brown-black, tar-like chromium residue.[1][15] This provides a clear visual indication of
reagent consumption. Adding an inert support like Celite or silica gel prevents this residue
from coating the flask, simplifying the workup.[15]

Section 3: Reactivity and Synthetic Applications
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The aldehyde functional group is the primary center of reactivity in 4-Methoxybutanal, acting
as an electrophile. It is a substrate for nucleophilic addition, condensation, and oxidation
reactions. Its utility as a building block is demonstrated here with a protocol for a Wittig
reaction, a cornerstone method for alkene synthesis.

General Workflow for Wittig Olefination

1 salt
(Wlmq Reagent Generation | , o 1R R S0

Click to download full resolution via product page

Caption: Logical flow for using 4-Methoxybutanal in a Wittig reaction.

Detailed Protocol: Synthesis of 1-Methoxy-5-hexene via
Wittig Reaction

This protocol describes a self-validating workflow for reacting 4-Methoxybutanal with
methyltriphenylphosphonium bromide to yield 1-methoxy-5-hexene.

Materials & Equipment:

o Three-neck round-bottom flask with stir bar, septa, and nitrogen inlet
e Schlenk line or nitrogen balloon setup

e Syringes and needles

e Dry solvents: Tetrahydrofuran (THF)

o Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-
Methoxybutanal

o TLC plates, separatory funnel, rotary evaporator, column chromatography setup

Step-by-Step Methodology:
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 Ylide Generation (The Nucleophile):

o Rationale: The phosphonium salt is deprotonated with a strong, non-nucleophilic base to
form the reactive phosphorus ylide. This step must be performed under inert conditions to
prevent the base from reacting with air or moisture.

o Procedure: To a flame-dried three-neck flask under a positive pressure of nitrogen, add
methyltriphenylphosphonium bromide (1.1 equivalents). Add dry THF (approx. 0.2 M
concentration). Cool the resulting slurry to 0 °C in an ice bath. Add n-BuLi (1.05
equivalents) dropwise via syringe. A deep red or orange color indicates the formation of
the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

e Nucleophilic Addition (The Reaction):

o Rationale: The aldehyde is the electrophile. It is added slowly to the ylide solution at low
temperature to control the exothermic reaction.

o Procedure: Dissolve 4-Methoxybutanal (1.0 equivalent) in a small amount of dry THF.
Add this solution dropwise to the stirring ylide solution at 0 °C. After the addition is
complete, remove the ice bath and allow the reaction to warm to room temperature.

e In-Process Validation (Reaction Monitoring):

o Rationale: TLC is used to confirm the consumption of the starting aldehyde. This prevents
premature workup of an incomplete reaction.

o Procedure: After 1 hour, take a small aliquot from the reaction. Spot it on a TLC plate
alongside a spot of the starting 4-Methoxybutanal. Elute with a suitable solvent system
(e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and
the appearance of a new, less polar product spot indicates reaction completion.

o Workup and Purification:

o Rationale: The reaction is quenched to destroy any remaining reactive species. An
agueous workup removes water-soluble byproducts (e.g., lithium salts) and the
triphenylphosphine oxide byproduct has limited solubility in nonpolar solvents. Column
chromatography is the definitive method for isolating the pure alkene product.
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o Procedure: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium
chloride to quench the reaction. Transfer the mixture to a separatory funnel and dilute with
diethyl ether. Wash with water, then with brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure. The crude product will
contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column
chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the
pure 1-methoxy-5-hexene.

» Final Validation (Characterization):

o Rationale: The identity and purity of the final product must be confirmed.

o Procedure: Obtain *H NMR, 3C NMR, and mass spectrometry data for the purified product
and compare them to expected values for 1-methoxy-5-hexene.

Section 4: Safety and Handling

4-Methoxybutanal is a flammable and irritant compound. Strict adherence to safety protocols
is mandatory.[3]

~HS H | Classificati

Hazard Class GHS Code Signal Word Description
o ] Flammable liquid and
Flammable Liquids H226 Warning
vapor
Skin . .
) o H315 Warning Causes skin irritation
Corrosion/Irritation
Serious Eye ] Causes serious eye
o H319 Warning o
Damage/Irritation irritation
Specific Target Organ May cause respirator
P . J 9 H335 Warning ) .y' P Y
Toxicity irritation

Data sourced from PubChem ECHA C&L Notifications.[3]

Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated fume hood. Keep away from heat,
sparks, and open flames.[14] Ensure an eyewash station and safety shower are readily
accessible.

Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
o Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

o Skin and Body Protection: Wear a flame-retardant lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.[14]

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove
contaminated clothing. If irritation persists, seek medical attention.[14]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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